3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 372144-05-3
VCID: VC13329404
InChI: InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)24(16-25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C28H34N2O6
Molecular Weight: 494.6 g/mol

3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid

CAS No.: 372144-05-3

Cat. No.: VC13329404

Molecular Formula: C28H34N2O6

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid - 372144-05-3

Specification

CAS No. 372144-05-3
Molecular Formula C28H34N2O6
Molecular Weight 494.6 g/mol
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Standard InChI InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)24(16-25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)
Standard InChI Key RFNIKSZJOGGMPH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Synonyms

The compound is systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid according to IUPAC guidelines . Its stereochemistry at the second carbon is designated as S-configuration, critical for its biological interactions . Common synonyms include:

  • N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine

  • (S)-1-Boc-α-(Fmoc-amino)-4-piperidinepropanoic acid

  • MFCD01321423 (a manufacturer-specific identifier) .

Molecular Architecture

The molecule features three functional domains (Fig. 1):

  • Piperidine core: A six-membered nitrogen-containing ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) group.

  • Amino acid backbone: A propanoic acid chain with an Fmoc-protected α-amino group.

  • Protecting groups:

    • Boc (tert-butoxycarbonyl): Acid-labile, removed via trifluoroacetic acid (TFA).

    • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, cleaved with piperidine .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₂₈H₃₄N₂O₆
Molecular weight494.6 g/mol
CAS Registry204058-25-3
XLogP3-AA (lipophilicity)4.7
Rotatable bonds9

Synthesis and Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a dual-protected amino acid derivative, enabling sequential peptide chain elongation. The Boc and Fmoc groups provide orthogonal protection:

  • Fmoc is selectively removed under basic conditions (e.g., 20% piperidine in DMF), exposing the α-amino group for coupling.

  • Boc remains intact during Fmoc deprotection but is cleaved in acidic environments (e.g., TFA), facilitating side-chain functionalization .

Structural Advantages

  • Piperidine substitution: Enhances conformational rigidity, improving peptide stability.

  • Hydrophobicity (XLogP3-AA = 4.7): Promotes solubility in organic solvents like DCM and DMF, critical for SPPS .

Table 2: Key Physicochemical Properties

PropertyValueRelevance to Synthesis
Hydrogen bond donors2Influences solubility in polar solvents
Hydrogen bond acceptors6Affects crystal packing
TPSA (Topological Polar Surface Area)105.17 ŲPredicts membrane permeability

Comparative Analysis of Stereoisomers

Combi-Blocks lists related stereoisomers, underscoring the importance of chirality in bioactivity :

  • N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-D-alanine (CAS 313052-00-5): R-configuration at C2.

  • DL-alanine variant (CAS 313052-02-7): Racemic mixture for non-stereoselective applications .

Industrial and Research Applications

Medicinal Chemistry

  • Peptidomimetics: The piperidine moiety mimics proline residues, inducing β-turn structures in bioactive peptides.

  • Drug conjugates: Used to synthesize antibody-drug conjugates (ADCs) with controlled release profiles .

Material Science

  • Self-assembling peptides: Hydrophobic Fmoc groups drive supramolecular aggregation, forming hydrogels for tissue engineering .

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